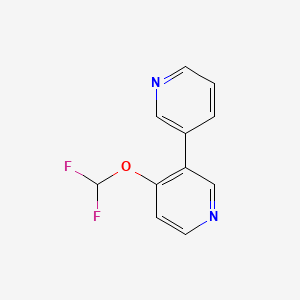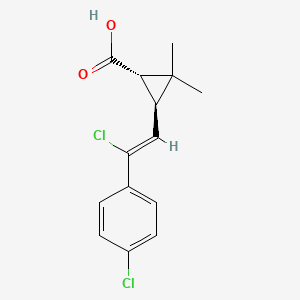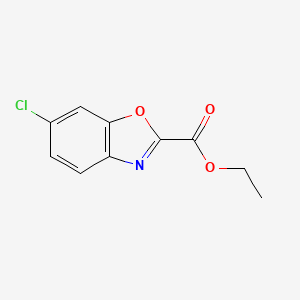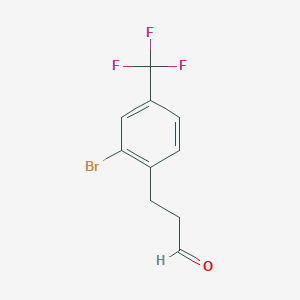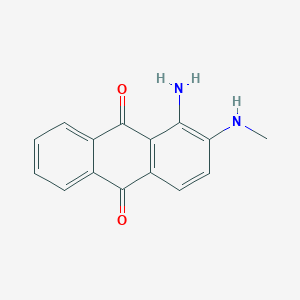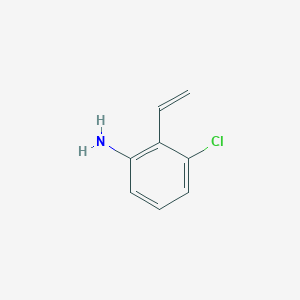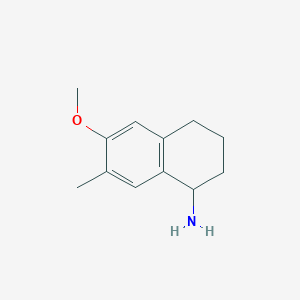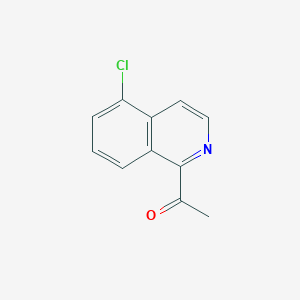![molecular formula C20H22N2O2 B13134922 9,10-Anthracenedione, 1,5-bis[(1-methylethyl)amino]- CAS No. 33175-76-7](/img/structure/B13134922.png)
9,10-Anthracenedione, 1,5-bis[(1-methylethyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are commonly used as dyes and pigments. This specific compound is characterized by the presence of two isopropylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE typically involves the reaction of anthraquinone with isopropylamine under controlled conditions. The process can be summarized as follows:
Starting Material: Anthraquinone
Reagent: Isopropylamine
Catalyst: Acid or base catalyst to facilitate the reaction
Solvent: Organic solvent such as ethanol or methanol
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,5-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE follows a similar synthetic route but on a larger scale. The process involves:
Large-Scale Reactors: Equipped with temperature control and stirring mechanisms
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions
1,5-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene.
Substitution: The isopropylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce anthracene derivatives.
科学的研究の応用
1,5-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized as a pigment in the production of dyes and inks.
作用機序
The mechanism of action of 1,5-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress and damage cellular components.
類似化合物との比較
Similar Compounds
1,4-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE: Similar structure but with different substitution pattern.
1,4-DIAMINOANTHRACENE-9,10-DIONE: Contains amino groups instead of isopropylamino groups.
9,10-DIPHENYLANTHRACENE: Substituted with phenyl groups instead of isopropylamino groups.
Uniqueness
1,5-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
33175-76-7 |
|---|---|
分子式 |
C20H22N2O2 |
分子量 |
322.4 g/mol |
IUPAC名 |
1,5-bis(propan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O2/c1-11(2)21-15-9-5-7-13-17(15)19(23)14-8-6-10-16(22-12(3)4)18(14)20(13)24/h5-12,21-22H,1-4H3 |
InChIキー |
UXQNNCXHZVVMHS-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)

